Somatostatin, Tyr(11)-, also known as [Tyr(11)]-Somatostatin-14, is a synthetic analog of the naturally occurring peptide hormone somatostatin (also known as growth hormone-inhibiting hormone or SRIF). It plays a crucial role in scientific research as a valuable tool for studying the distribution and function of somatostatin receptors (SSTRs). This is primarily due to its ability to be radiolabeled, particularly with iodine-125 (125I), facilitating its use as a radioligand in various research applications.
Somatostatin, specifically the variant known as tyrosine at position 11 (tyr(11)), is a peptide hormone that plays a crucial role in regulating various physiological processes in the body. It is primarily produced in the hypothalamus and pancreas and is known for its inhibitory effects on several endocrine and exocrine functions. This compound is classified under the category of neuropeptides and is significant for its role in inhibiting the release of growth hormone, insulin, and glucagon.
Somatostatin is synthesized in various tissues, including the hypothalamus, gastrointestinal tract, and pancreas. The classification of somatostatin includes:
The synthesis of somatostatin, tyr(11) can be achieved through several methods:
The choice between these methods depends on factors such as desired purity, yield, and cost. Solid-phase synthesis typically utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for deprotection and coupling reactions.
Somatostatin, tyr(11) has a specific amino acid sequence that contributes to its biological activity. The molecular structure comprises 14 amino acids with a cyclic conformation stabilized by disulfide bonds.
Somatostatin can undergo various chemical reactions, including:
The stability of somatostatin in physiological conditions is influenced by pH and temperature, which can lead to denaturation or degradation if not properly controlled.
Somatostatin exerts its effects primarily through binding to specific receptors known as somatostatin receptors (SSTRs). These receptors are G-protein coupled receptors located on target cells throughout the body.
Somatostatin, tyr(11) has several significant applications in scientific research and medicine:
Somatostatin (SST), initially termed somatotropin release-inhibiting factor (SRIF), was first isolated from ovine hypothalamus in 1973 following its identification in 1968. This cyclic peptide hormone exists primarily in two bioactive forms: SRIF-14 (14 amino acids) and SRIF-28 (28 amino acids), both derived from a 116-amino-acid preprosomatostatin precursor through proteolytic cleavage [2] [9]. Early studies identified SST as a potent inhibitor of growth hormone (GH) secretion from the anterior pituitary. Subsequent research revealed its broader regulatory roles, including modulation of insulin, glucagon, gastric acid, and neurotransmission [9]. The discovery of its very short plasma half-life (≈2–3 minutes) spurred efforts to design stabilized analogs for therapeutic applications [2] [6].
Somatostatin exerts its effects through five G protein-coupled receptor (GPCR) isoforms (SSTR1–5) with 40–60% sequence homology (Table 1). These receptors exhibit distinct tissue distributions and physiological functions:
Table 1: Somatostatin Receptor Isoforms and Key Characteristics
Isoform | Primary Functions | Tumor Association | Sequence Identity vs. SSTR1 (%) |
---|---|---|---|
SSTR1 | Prolactin/calcitonin inhibition | Prostate cancer | 100 (self) |
SSTR2 | GH/insulin/gastric acid inhibition | Gastroenteropancreatic NETs | 60 |
SSTR3 | Apoptosis induction | Non-functioning pituitary adenomas | 46 |
SSTR4 | Analgesia, anti-inflammatory effects | Low cancer expression | 45 |
SSTR5 | Pancreatic secretion/glucose regulation | Breast NETs | 48 |
The endogenous ligands SRIF-14 and SRIF-28 bind all isoforms, but with varying affinity. SRIF-14 adopts a β-hairpin structure stabilized by a disulfide bridge (Cys³–Cys¹⁴), with residues Phe⁶, Trp⁸, and Lys⁹ forming a conserved pharmacophore critical for receptor engagement [4] [7].
Tyr(11) substitution—replacing the native residue at position 11 with tyrosine—serves two key purposes:
"Replacing ligand aromatic moieties with H-bond acceptors at position 11 improves SSTR3 specificity, while modifying Trp⁸ with H-bond donors enhances SSTR4 engagement." [7]
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1